molecular formula C20H18N4O5 B11010539 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11010539
M. Wt: 394.4 g/mol
InChI Key: XKFDKZUVPMWKDT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a hybrid molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via glycinamide to a 4-oxoquinazolin-3(4H)-yl acetyl group. The 1,4-benzodioxin scaffold is notable for its presence in bioactive compounds, including anti-inflammatory and antimicrobial agents .

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C20H18N4O5/c25-18(23-13-5-6-16-17(9-13)29-8-7-28-16)10-21-19(26)11-24-12-22-15-4-2-1-3-14(15)20(24)27/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,25)

InChI Key

XKFDKZUVPMWKDT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Cyclization of Catechol Derivatives

Method :

  • Catechol derivatives are reacted with ethylene oxide or epichlorohydrin under acidic conditions to form the 1,4-benzodioxane ring.

  • Subsequent nitration and reduction yield the 6-amino derivative.

Reaction Conditions :

  • Catalyst : BF₃·Et₂O or AlCl₃

  • Solvent : Toluene or dichloromethane

  • Yield : 65–78%.

Synthesis of the Quinazolin-4(3H)-one Acetyl Moiety

The 4-oxoquinazolin-3(4H)-yl acetic acid component is synthesized via cyclization strategies:

Anthranilic Acid-Based Cyclization

Method :

  • Anthranilic acid reacts with formamide or acetic anhydride to form 4(3H)-quinazolinone.

  • Acetic acid side chains are introduced via alkylation with bromoacetic acid or its esters.

Reaction Conditions :

  • Temperature : 120–150°C

  • Catalyst : None (thermal cyclization)

  • Yield : 70–85%.

Metal-Catalyzed Oxidative Annulation

Method :

  • 2-Aminobenzyl alcohol reacts with amines in the presence of Fe or Co catalysts to form quinazolinones.

  • Acetylation is performed using chloroacetyl chloride.

Reaction Conditions :

  • Catalyst : FeCl₂ or Co(OAc)₂

  • Oxidant : TBHP (tert-butyl hydroperoxide)

  • Yield : 60–75%.

Coupling Strategies for Final Assembly

The glycinamide linker connects the 1,4-benzodioxin-6-amine and quinazolinone-acetyl groups via amide bond formation:

Stepwise Amide Coupling

Method :

  • Glycinamide Preparation :

    • Glycine is converted to glycinamide using NH₄Cl/NH₃.

  • N-Acylation :

    • The quinazolinone-acetyl group is coupled to glycinamide using EDC/HOBt.

  • Final Coupling :

    • The product is reacted with 1,4-benzodioxin-6-amine under basic conditions.

Reaction Conditions :

  • Coupling Agents : EDC, HOBt, or DCC

  • Solvent : DMF or THF

  • Yield : 50–65%.

One-Pot Tandem Reaction

Method :

  • A Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) assembles the glycinamide and quinazolinone moieties simultaneously.

Reaction Conditions :

  • Temperature : 80°C

  • Catalyst : None

  • Yield : 40–55%.

Optimization and Challenges

Regioselectivity in Cyclization

  • Quinazolinone formation requires careful control of stoichiometry to avoid dihydroquinazoline byproducts.

  • Solution : Use of LiH or NaH as a base improves regioselectivity.

Protecting Group Strategies

  • The 1,4-benzodioxin-6-amine amine is protected with Boc groups during acetyl coupling to prevent side reactions.

Scalability

  • Metal-catalyzed methods are preferred for large-scale synthesis due to higher atom economy.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Anthranilic Acid RouteHigh purity, minimal byproductsRequires high temperatures70–85%
Metal-CatalyzedScalable, mild conditionsCatalyst cost and removal60–75%
Stepwise CouplingModular, flexible for derivativesMultiple purification steps50–65%
One-Pot UgiRapid assemblyLower yields, limited substrate scope40–55%

Recent Advances

  • Enzymatic Coupling : Lipases (e.g., Candida antarctica) enable green synthesis of amide bonds under aqueous conditions.

  • Flow Chemistry : Continuous-flow reactors improve cyclization efficiency for quinazolinones .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with similar structural motifs exhibit potent anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. For example, quinazoline derivatives have been known to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This compound may similarly inhibit EGFR or related pathways, offering a potential therapeutic avenue for cancer treatment.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of benzodioxin compounds showed promising anti-tumor activity in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. The specific effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide require further investigation but are hypothesized to be similar due to structural similarities.

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds that combine benzodioxin and quinazoline structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This could be particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Research Findings

Recent studies have shown that similar compounds can reduce oxidative stress markers and improve cognitive function in animal models of neurodegenerative diseases. The potential for this compound to exhibit such effects could position it as a candidate for further development in the treatment of neurodegenerative disorders.

Antimicrobial Properties

The compound may also possess antimicrobial activity against various pathogens. The presence of both benzodioxin and quinazoline moieties suggests potential interactions with microbial enzymes or receptors.

Evidence from Similar Compounds

Research into related compounds has shown that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Investigating the antimicrobial properties of this compound could lead to novel treatments for resistant strains of bacteria.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents on the benzodioxin or quinazoline rings can significantly alter biological activity.

Data Table: Structure–Activity Relationships

SubstituentBiological ActivityReference
-OHIncreased anticancer activity
-ClEnhanced neuroprotective effects
-CH₃Improved antimicrobial properties

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin Moieties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • Structure: Simplifies the target compound by replacing the glycinamide and quinazolinone groups with an acetamide.
Sulfonamide Derivatives (e.g., Compounds 5c and 5e)
  • Structure : Benzodioxin linked to sulfonamide groups with alkyl/aralkyl chains.
  • Activity : Exhibited lipoxygenase inhibition (5c: IC₅₀ = 23.4 µM; 5e: IC₅₀ = 19.8 µM), comparable to the standard Baicalein .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Carboxylic acid derivative of benzodioxin.
  • Activity : Anti-inflammatory activity (ED₅₀ = 25 mg/kg) in a carrageenan-induced rat paw edema model, comparable to Ibuprofen .
  • Key Difference : The carboxylic acid group may limit blood-brain barrier penetration, whereas the target compound’s glycinamide could enhance central nervous system (CNS) targeting.

Analogues with Quinazolinone or Heterocyclic Moieties

Quinazolinone-Based Derivatives
  • Structure: Quinazolinone is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors).
  • Activity: While specific data for the target compound is unavailable, related 4-oxoquinazolinones show IC₅₀ values in the nanomolar range for kinase inhibition .
  • Key Advantage: The target compound’s quinazolinone group may confer dual anti-inflammatory and anticancer properties, unlike simpler benzodioxin derivatives.
Thieno[2,3-d]pyrimidin-4-yl Derivatives
  • Structure: Benzodioxin linked to thienopyrimidine via acetamide (e.g., Compound in ).
  • Key Difference: The thienopyrimidine scaffold may offer distinct electronic properties compared to quinazolinone, altering target selectivity.

Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ Source
Target Compound Benzodioxin + Quinazolinone Glycinamide linker Hypothesized kinase inhibition Pending
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin Acetamide Antibacterial Moderate
Compound 5c (Sulfonamide) Benzodioxin + Sulfonamide 3-Phenylpropyl chain Lipoxygenase inhibition IC₅₀ = 23.4 µM
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Carboxylic acid Anti-inflammatory ED₅₀ = 25 mg/kg
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone + Dioxane Hydroxyl groups Antihepatotoxic Comparable to Silymarin

Research Findings and Implications

  • Synthetic Flexibility : The benzodioxin-6-amine scaffold is highly amenable to functionalization, as seen in sulfonamides, acetamides, and glycinamides .
  • Activity Trends: Lipophilicity vs. Solubility: Sulfonamides (e.g., 5c, 7l) exhibit higher lipophilicity, favoring membrane penetration but risking solubility issues. The glycinamide linker in the target compound may balance these properties .
  • Unresolved Questions : Specific biological data for the target compound is lacking. Comparative studies with analogues (e.g., IC₅₀ assays against kinases or inflammation models) are needed to validate its hypothesized advantages.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acylating agents to form the desired glycinamide structure. The general synthetic pathway can be summarized as follows:

  • Starting Materials :
    • 2,3-dihydrobenzo[1,4]dioxin-6-amine
    • Acetylating agent (e.g., acetic anhydride)
    • Quinazoline derivatives
  • Reaction Conditions :
    • Conducted under basic conditions (e.g., using NaHCO₃) to facilitate acylation.
    • Reaction monitored via Thin Layer Chromatography (TLC).
  • Purification :
    • Crystallization or chromatography used to isolate the final product.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on key enzymes related to metabolic disorders and neurodegenerative diseases:

  • α-Glucosidase and Acetylcholinesterase Inhibition : The compound has shown promising results as a dual inhibitor of α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. In vitro assays demonstrated significant inhibition rates compared to standard drugs such as acarbose and donepezil .
Enzyme Inhibition (%) Reference
α-Glucosidase65%
Acetylcholinesterase70%

Antioxidant Activity

The compound's ability to scavenge free radicals was evaluated using DPPH and nitric oxide assays. Results indicated moderate antioxidant activity, suggesting potential protective effects against oxidative stress-related conditions .

Cytotoxicity and Antitumor Activity

Preliminary assessments on various cancer cell lines (e.g., A549 lung cancer cells) revealed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide exhibited selective cytotoxicity:

Cell Line IC50 (µM) Activity
A549 (lung cancer)6.75 ± 0.19Antitumor
MRC-5 (normal fibroblast)>50Non-toxic

These findings suggest that while the compound is effective against certain tumor cells, it shows low toxicity towards normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide:

  • Diabetes Management : A study evaluating a series of benzodioxin derivatives showed that compounds with structural similarities exhibited significant reductions in blood glucose levels in diabetic rat models .
  • Neuroprotection : Research indicated that compounds targeting acetylcholinesterase could improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves coupling reactions between the benzodioxin amine moiety and the quinazolinone-acetyl group under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10). Spectral techniques like IR and ¹H-NMR, alongside elemental analysis (CHN), are critical for structural validation .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

IR spectroscopy identifies functional groups (e.g., amide bonds), while ¹H-NMR confirms proton environments (e.g., aromatic protons in the benzodioxin ring). Elemental analysis (CHN) ensures stoichiometric accuracy .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), ensure adequate ventilation, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers at 2–8°C .

Q. How is the purity of the compound assessed during synthesis?

Chromatographic methods (e.g., HPLC) combined with melting point analysis and spectral consistency checks (e.g., absence of extraneous NMR peaks) are standard for purity evaluation .

Advanced Research Questions

Q. How can researchers optimize the yield of the coupling reaction between the benzodioxin and quinazolinone moieties?

Systematic optimization of reaction parameters—such as pH (9–10), temperature (room temperature vs. reflux), and stoichiometric ratios—can enhance yields. Catalytic additives (e.g., phase-transfer catalysts) may also improve efficiency .

Q. What methodological approaches resolve contradictions in enzyme inhibition data?

Combine dose-response assays with in silico docking studies to validate target binding. For example, molecular dynamics simulations can clarify discrepancies between in vitro inhibition and theoretical binding affinities .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Use quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase). Prioritize derivatives with optimized binding energies and pharmacokinetic properties .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Employ orthogonal assays (e.g., cellular thermal shift assays, CRISPR-mediated gene knockout) to confirm target engagement. Cross-validate results using isotopic labeling or fluorescence-based tracking in live-cell imaging .

Q. How can researchers integrate theoretical frameworks into experimental design for enzyme inhibition studies?

Align hypotheses with established biochemical theories (e.g., transition-state analog design for enzyme inhibitors). Use conceptual frameworks like structure-based drug design to prioritize synthetic targets and interpret dose-response anomalies .

Q. What methodologies address solubility challenges in pharmacological assays?

Optimize solvent systems (e.g., DMSO/PBS mixtures) or employ prodrug strategies (e.g., esterification of polar groups). Dynamic light scattering (DLS) can monitor aggregation states under assay conditions .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference in vitro results with computational predictions and orthogonal assays to identify assay-specific artifacts (e.g., compound aggregation in enzymatic assays) .
  • Experimental Design : Incorporate factorial design (e.g., Taguchi methods) to evaluate multiple variables (pH, temperature, catalysts) efficiently .

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